molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B592062
CAS No.: 1190318-10-5
M. Wt: 278.477
InChI Key: QGKROTYYWLVZRN-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine is a halogenated heterocyclic compound It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine typically involves halogenation reactions. One common method is the iodination of 7-chloro-1H-pyrrolo[3,2-B]pyridine using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of halogenated by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-3-iodo-1H-pyrrolo[3,2-B]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is used in the design of probes and inhibitors for studying biological pathways and mechanisms.

    Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine and iodine atoms can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-bromo-1H-pyrrolo[3,2-B]pyridine
  • 7-Chloro-3-fluoro-1H-pyrrolo[3,2-B]pyridine
  • 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and interaction profiles. The combination of these halogens allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKROTYYWLVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696672
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-10-5
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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